molecular formula C7H9N3O3S B183933 N-Methyl-2-sulfamoylpyridine-3-carboxamide CAS No. 112006-55-0

N-Methyl-2-sulfamoylpyridine-3-carboxamide

Cat. No. B183933
CAS RN: 112006-55-0
M. Wt: 215.23 g/mol
InChI Key: BMHNLPXILGWEKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-2-sulfamoylpyridine-3-carboxamide (known as MS-275 or Entinostat) is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and autoimmune diseases.

Mechanism of Action

MS-275 works by inhibiting the activity of N-Methyl-2-sulfamoylpyridine-3-carboxamide enzymes, which are responsible for removing acetyl groups from histone proteins. Histone acetylation plays a crucial role in gene expression, and the inhibition of N-Methyl-2-sulfamoylpyridine-3-carboxamide enzymes leads to the accumulation of acetylated histones, resulting in the activation of tumor suppressor genes and the inhibition of oncogenes. In addition, MS-275 has been shown to have non-histone targets, including transcription factors and signaling molecules, which may contribute to its anti-tumor and anti-inflammatory effects.
Biochemical and Physiological Effects
MS-275 has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. In addition, MS-275 has been shown to have anti-inflammatory and immunosuppressive effects, making it a potential candidate for the treatment of autoimmune diseases. MS-275 has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and reducing neuroinflammation.

Advantages and Limitations for Lab Experiments

One advantage of MS-275 is its specificity for N-Methyl-2-sulfamoylpyridine-3-carboxamide enzymes, which allows for the selective inhibition of tumor-promoting genes while leaving normal cells relatively unaffected. However, MS-275 has been shown to have limited efficacy in certain cancer types, and its use in combination with other drugs may be necessary to achieve optimal therapeutic effects. In addition, the long-term effects of MS-275 on normal cells and tissues are not well understood, and further studies are needed to determine its safety and efficacy in humans.

Future Directions

Future research on MS-275 will likely focus on its potential therapeutic applications in various diseases, including cancer, neurological disorders, and autoimmune diseases. In addition, further studies are needed to determine the optimal dosing and administration of MS-275, as well as its potential use in combination with other drugs. Finally, the development of more potent and selective N-Methyl-2-sulfamoylpyridine-3-carboxamide inhibitors may lead to the discovery of new therapeutic targets and the development of more effective treatments for various diseases.

Synthesis Methods

MS-275 is synthesized through a multi-step process that involves the reaction of 2-chloropyridine-3-carboxylic acid with thionyl chloride to form 2-chloropyridine-3-carbonyl chloride. The resulting compound is then reacted with N-methylsulfamoyl chloride to produce N-methyl-2-sulfamoylpyridine-3-carbonyl chloride. Finally, the compound is treated with ammonia to obtain MS-275 in its pure form.

Scientific Research Applications

MS-275 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, colon, and prostate cancer. MS-275 has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Huntington's disease. In addition, MS-275 has been shown to have anti-inflammatory and immunosuppressive effects, making it a potential candidate for the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.

properties

CAS RN

112006-55-0

Product Name

N-Methyl-2-sulfamoylpyridine-3-carboxamide

Molecular Formula

C7H9N3O3S

Molecular Weight

215.23 g/mol

IUPAC Name

N-methyl-2-sulfamoylpyridine-3-carboxamide

InChI

InChI=1S/C7H9N3O3S/c1-9-6(11)5-3-2-4-10-7(5)14(8,12)13/h2-4H,1H3,(H,9,11)(H2,8,12,13)

InChI Key

BMHNLPXILGWEKG-UHFFFAOYSA-N

SMILES

CNC(=O)C1=C(N=CC=C1)S(=O)(=O)N

Canonical SMILES

CNC(=O)C1=C(N=CC=C1)S(=O)(=O)N

synonyms

N-Methyl-2-sulfaMoylpyridine-3-carboxaMide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.